1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
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Overview
Description
2-n-boc-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-boc-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves the reaction of 3,4-dihydroisoquinoline with tert-butoxycarbonyl (BOC) anhydride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the BOC-protected product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-n-boc-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-n-boc-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-n-boc-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-n-boc-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features but lacking the BOC-protecting group.
N-boc-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a similar BOC-protecting group but different substitution patterns.
5-bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with distinct reactivity and applications.
Uniqueness
The uniqueness of 2-n-boc-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid lies in its combination of the BOC-protecting group and the isoquinoline core. This structural feature imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H18NO4- |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
KMTRFKAFNRHBCH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)[O-] |
Origin of Product |
United States |
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